molecular formula C16H25Br B033840 1-Bromo-4-decylbenzene CAS No. 106418-67-1

1-Bromo-4-decylbenzene

Cat. No.: B033840
CAS No.: 106418-67-1
M. Wt: 297.27 g/mol
InChI Key: SWTGVSCSSDYINB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Aryl Halides as Fundamental Building Blocks in Organic Synthesis

Aryl halides, which are organic compounds containing a halogen atom directly bonded to an aromatic ring, are pivotal intermediates in organic synthesis. iitk.ac.infiveable.me Their utility stems from the reactivity of the carbon-halogen bond, which can participate in a wide array of reactions, most notably in the formation of new carbon-carbon and carbon-heteroatom bonds. They are extensively used as starting materials or key intermediates in the synthesis of a diverse range of organic molecules, including pharmaceuticals, agrochemicals, dyes, and polymers. iitk.ac.inlibretexts.org

The reactivity of aryl halides allows them to be used as electrophiles in various coupling reactions, such as the Suzuki-Miyaura, Heck, and Negishi reactions, which are powerful methods for constructing complex molecular architectures. fiveable.mefiveable.me The specific halogen atom (fluorine, chlorine, bromine, or iodine) influences the reactivity, with aryl iodides and bromides generally being more reactive in these palladium-catalyzed cross-coupling reactions. fiveable.me Furthermore, aryl halides can be converted into highly reactive organometallic reagents, such as Grignard reagents (arylmagnesium halides), which can then react with a variety of electrophiles to form new carbon-carbon bonds. fiveable.me

Significance of Long-Chain Alkyl Substituents in Aromatic Systems for Tailored Properties

The incorporation of long-chain alkyl substituents onto aromatic systems imparts unique and tunable properties to the resulting molecules. These alkyl chains can significantly influence the physical properties of the compound, such as its solubility, melting point, and boiling point. A key aspect is the introduction of amphiphilic character, where the aromatic head is polar and the long alkyl tail is nonpolar. This dual nature is crucial for applications in material science, including the formation of surfactants and liquid crystals. smolecule.com

Long-chain alkyl groups can promote self-assembly, leading to the formation of ordered molecular structures like self-assembled monolayers (SAMs) on various surfaces. smolecule.com The length and branching of the alkyl chain can affect the packing and ordering of these monolayers, allowing for the precise control of surface properties. In the context of polyaromatic compounds, the length of the alkyl chain has been observed to have a relatively minor influence on the rate of certain oxidation reactions, whereas the position of the chain on the aromatic system plays a more critical role. rsc.org The presence of these long chains can also enhance thermal stability and influence the crystalline behavior of the molecules. nih.gov

Research Scope of 1-Bromo-4-decylbenzene within Contemporary Chemical Sciences

This compound is a specific halogenated alkylbenzene that serves as a valuable intermediate in organic synthesis and materials science. Its structure, featuring a bromine atom and a ten-carbon alkyl chain attached to a benzene (B151609) ring at the para position, provides a unique combination of reactivity and physical properties.

The synthesis of this compound can be achieved through methods such as the Wolff-Kishner reduction of 1-(4-bromophenyl)decan-1-one. echemi.com This compound is often investigated for its potential as a precursor for liquid crystals, a property enhanced by its increased hydrophobicity due to the long decyl chain.

Physicochemical Properties of this compound

Property Value Source
Molecular Formula C16H25Br nih.gov
Molecular Weight 297.27 g/mol nih.gov
Appearance Colorless to pale yellow liquid echemi.com
Boiling Point 346 °C echemi.com
Density 1.099 g/mL echemi.com
Refractive Index 1.511 echemi.com

| XLogP3 | 7.5 | echemi.comnih.gov |

Detailed research findings from ¹H NMR and ¹³C NMR spectroscopy have been used to confirm the structure of this compound. echemi.com

Differentiation from Related Brominated Alkylbenzenes for Focused Research

The length of the alkyl chain in 1-bromo-4-alkylbenzenes significantly influences their properties and, consequently, their research applications. Comparing this compound with its shorter- and longer-chain analogs highlights the specific research focus for each compound.

1-Bromo-4-ethylbenzene : With a short ethyl group, this compound is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals like dyes and pigments. ontosight.aisolubilityofthings.comfishersci.ca Its applications are primarily in traditional organic synthesis where the ethyl group provides a simple alkyl substituent. chemimpex.com

1-Bromo-4-butylbenzene : The butyl group provides a moderate increase in lipophilicity. This compound is used in the preparation of materials such as liquid crystals and polymers, including poly(4-butyltriphenylamine). sigmaaldrich.comcymitquimica.com It is also used in synthetic organic chemistry, for example, in Suzuki-Miyaura reactions. sigmaaldrich.com

1-Bromo-4-dodecylbenzene : Possessing a longer dodecyl chain, this compound exhibits more pronounced amphiphilic properties. smolecule.com It is extensively studied for its ability to form self-assembled monolayers (SAMs) and for its use in developing surfactants and polymers. smolecule.commyskinrecipes.com Its interaction with biological membranes has also been a subject of research. smolecule.com

The decyl chain of this compound positions it as a compound of interest for applications where a significant, but not excessive, hydrophobic character is required, such as in the development of specific liquid crystalline materials. Its properties are intermediate between the more synthetically versatile shorter-chain analogs and the more surfactant-like longer-chain analogs.

Comparative Data of Brominated Alkylbenzenes

Compound Name Molecular Formula Molecular Weight ( g/mol ) Key Research Applications
1-Bromo-4-ethylbenzene C8H9Br 185.06 Intermediate for pharmaceuticals, agrochemicals, dyes. ontosight.aifishersci.cachemicalbook.com
1-Bromo-4-butylbenzene C10H13Br 213.12 Preparation of liquid crystals, polymers. sigmaaldrich.comcymitquimica.com
This compound C16H25Br 297.27 Precursor for liquid crystals.

This differentiation based on the alkyl chain length allows researchers to select the most appropriate building block for their specific synthetic or material science target.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-decylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25Br/c1-2-3-4-5-6-7-8-9-10-15-11-13-16(17)14-12-15/h11-14H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWTGVSCSSDYINB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60548534
Record name 1-Bromo-4-decylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60548534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106418-67-1
Record name 1-Bromo-4-decylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60548534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Advanced Reaction Pathways of 1 Bromo 4 Decylbenzene

Direct Bromination Techniques for 1-Bromo-4-decylbenzene Synthesis

The introduction of a bromine atom onto the aromatic ring of decylbenzene is a critical transformation that can be achieved through several strategic methodologies. These methods range from direct electrophilic substitution to multi-step pathways involving functional group manipulations.

Catalyzed Bromination of Alkylbenzenes (e.g., 4-decylbenzene)

The direct bromination of 4-decylbenzene represents a classic example of an electrophilic aromatic substitution reaction. In this process, the benzene (B151609) ring acts as a nucleophile, attacking an electrophilic bromine species. Due to the relatively low reactivity of benzene derivatives compared to alkenes, a catalyst is required to polarize the bromine molecule (Br₂), thereby generating a sufficiently strong electrophile. nih.gov

Common catalysts for this reaction are Lewis acids, such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃). nih.govrsc.org The catalyst interacts with molecular bromine to create a more electrophilic species, which is then attacked by the electron-rich aromatic ring. The reaction proceeds through a carbocation intermediate, known as an arenium ion or sigma complex, which subsequently loses a proton to restore aromaticity and yield the brominated product.

The general steps are:

Formation of the Electrophile: The Lewis acid catalyst polarizes the Br-Br bond.

Nucleophilic Attack: The π-electron system of the decylbenzene ring attacks the electrophilic bromine atom, forming the arenium ion. This intermediate is resonance-stabilized.

Deprotonation: A weak base removes a proton from the carbon atom bearing the bromine, restoring the aromatic ring and regenerating the catalyst.

Wolff-Kishner Reduction for Alkyl Chain Formation in Brominated Systems

An alternative and well-documented pathway to synthesize this compound involves the Wolff-Kishner reduction. researchgate.net This reaction converts a carbonyl group into a methylene (B1212753) group (CH₂) under basic conditions, offering a powerful method for removing carbonyl functionalities after they have served a synthetic purpose. researchgate.net

In a specific synthesis, this compound is prepared from the precursor 1-(4-bromophenyl)decan-1-one. This ketone is treated with hydrazine (B178648) monohydrate and a strong base, such as potassium hydroxide (B78521) (KOH), in a high-boiling solvent like 1-octanol. The mixture is heated to reflux, typically around 135 °C.

The mechanism involves two main stages:

Hydrazone Formation: The ketone reacts with hydrazine to form a hydrazone intermediate. researchgate.net

Nitrogen Elimination: Under high temperatures and basic conditions, the hydrazone is deprotonated. A subsequent series of proton transfers and the elimination of highly stable nitrogen gas (N₂) leads to the formation of a carbanion, which is then protonated by the solvent to yield the final alkane product, this compound. researchgate.netmdpi.com

ReactantReagentsSolventConditionsProductYield
1-(4-bromophenyl)decan-1-oneHydrazine monohydrate, KOH1-OctanolReflux at 135 °C for 2 hoursThis compound40%

Control of Regioselectivity in Electrophilic Aromatic Substitution for Bromination

When substituting a group onto a benzene ring that already carries a substituent, the position of the incoming group is directed by the nature of the existing one. The decyl group, being an alkyl group, is an ortho, para-director. This is due to two primary effects:

Inductive Effect: Alkyl groups are weakly electron-donating, which enriches the electron density of the aromatic ring, making it more reactive than benzene itself.

Hyperconjugation: The sigma electrons of the C-H bonds on the carbon adjacent to the ring can overlap with the π-system of the ring, stabilizing the arenium ion intermediate. This stabilization is most effective when the electrophile adds to the ortho or para positions.

While both ortho and para products are electronically favored, the para isomer is typically the major product in the bromination of long-chain alkylbenzenes like decylbenzene. The significant steric hindrance caused by the bulky decyl chain impedes the approach of the electrophile to the adjacent ortho positions. Consequently, the electrophile preferentially attacks the less sterically hindered para position, leading to high regioselectivity for this compound. nih.gov

SubstituentDirecting EffectMajor ProductReason for Selectivity
-C₁₀H₂₁ (Decyl)Ortho, ParaPara (this compound)Steric hindrance at the ortho positions from the long alkyl chain.

Metal-Catalyzed Cross-Coupling Reactions Utilizing this compound

The bromine atom in this compound makes it an excellent substrate for a variety of metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming new carbon-carbon bonds, allowing for the construction of more complex molecular architectures, such as biphenyls and conjugated polymers. libretexts.org

Suzuki-Miyaura Cross-Coupling Reactions with Aryl Bromides

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that joins an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate. organic-chemistry.orgresearchgate.net This reaction is widely used due to its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents. mdpi.comresearchgate.net

In a typical application, this compound can be coupled with an arylboronic acid to form a substituted biphenyl (B1667301) derivative. The catalytic cycle involves three key steps: organic-chemistry.orgresearchgate.net

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex.

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond of the biphenyl product and regenerating the Pd(0) catalyst. organic-chemistry.org

Reactant 1Reactant 2Catalyst SystemBaseProduct Type
This compoundArylboronic AcidPd(0) complex (e.g., Pd(PPh₃)₄)K₂CO₃, Cs₂CO₃, or K₃PO₄4-Decyl-1,1'-biphenyl derivative

Nickel-Catalyzed Cross-Coupling of Alkyl Halides

Nickel-catalyzed cross-coupling reactions provide a powerful method for forming carbon-carbon bonds, particularly C(sp²)–C(sp³) bonds, by coupling aryl halides with alkyl halides. This approach, often termed cross-electrophile coupling, is advantageous as it utilizes readily available electrophilic starting materials, bypassing the need to pre-form organometallic nucleophiles. In the context of this compound, this reaction would involve coupling the aryl bromide with a different alkyl halide in the presence of a nickel catalyst and a reducing agent, such as zinc powder.

The general mechanism is understood to involve the formation of an alkyl radical from the alkyl halide, which then reacts with a Ni(II)-aryl intermediate generated from the oxidative addition of this compound to a Ni(0) species. Subsequent reductive elimination from a putative Ni(III) intermediate forges the new C-C bond. These reactions are noted for their high functional-group tolerance, allowing for the presence of sensitive groups like hydroxyls, amides, and esters. While specific examples detailing this compound in this exact reaction are not prevalent in the cited literature, the established protocols for other aryl bromides demonstrate the broad applicability of this methodology.

Table 1: Representative Conditions for Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Bromides with Alkyl Halides

ComponentExample ConditionRoleReference
Aryl Halide Substituted Aryl BromideElectrophile nih.gov
Alkyl Halide Primary or Secondary Alkyl BromideElectrophile nih.gov
Catalyst NiI₂·H₂O (5 mol %)Catalyst Precursor
Ligand 4,4'-dimethoxy-2,2'-bipyridine (5 mol %)Stabilizes Ni center
Reductant Zinc powderReduces Ni(II) to Ni(0) nih.gov
Solvent 1,3-dimethylpropyleneurea (DMPU)Reaction Medium
Additive NaI (25 mol %)Promotes catalyst turnover
Temperature 60 °CReaction Condition nih.gov

Palladium-Catalyzed Reactions and Ligand Systems (e.g., Heck Reaction, aminocarbonylation)

Palladium catalysis is a cornerstone of modern organic synthesis, enabling a wide array of transformations on aryl halides like this compound.

Heck Reaction: The Mizoroki-Heck reaction is a Nobel Prize-winning transformation that forms a substituted alkene by coupling an aryl halide with an alkene in the presence of a palladium catalyst and a base. For this compound, this reaction would allow for the introduction of a vinyl group at the 4-position of the benzene ring. The reaction typically employs a Pd(0) catalyst, which undergoes oxidative addition into the carbon-bromine bond. This is followed by alkene coordination, insertion into the Pd-C bond, and finally, β-hydride elimination to release the product and regenerate the catalyst. A variety of palladium sources, such as palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), can be used. The choice of ligand, often a phosphine (B1218219) like triphenylphosphine (B44618) or a more complex system like BINAP, is crucial for catalyst stability and reactivity.

Aminocarbonylation: Palladium-catalyzed aminocarbonylation is a powerful method for synthesizing amides from aryl halides, carbon monoxide (CO), and an amine. This reaction transforms the C-Br bond of this compound into a C-N bond via the incorporation of a carbonyl group, yielding an N-substituted (4-decyl)benzamide. The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) center, followed by CO insertion to form a pallada-acyl intermediate. Subsequent reaction with an amine leads to reductive elimination of the amide product. The reaction can be performed using CO gas or a CO-releasing molecule like molybdenum hexacarbonyl. The ligand system is critical, with phosphine ligands such as triphenylphosphine (PPh₃), DPEphos, and Xantphos being commonly employed depending on the electronic properties of the aryl halide.

Table 2: Typical Ligand Systems for Palladium-Catalyzed Aminocarbonylation of Aryl Bromides

Aryl Bromide TypePreferred LigandCatalyst PrecursorBaseSolventReference
Electron-Rich/NeutralPPh₃Pd(OAc)₂e.g., DBUDMF
Sterically HinderedDPEphosPd(OAc)₂e.g., DBUDMF
Electron-PoorXantphosPd(OAc)₂e.g., DBUDMF

Cobalt-Catalyzed Cyclotrimerization and Aminocarbonylation

First-row transition metals like cobalt offer more sustainable alternatives to precious metals for catalysis.

Cyclotrimerization: Cobalt-catalyzed [2+2+2] cyclotrimerization is a reaction that constructs a benzene ring from three alkyne molecules. This reaction is not directly applicable to aryl halides like this compound as a substrate for the cyclization itself. Instead, if this compound were first converted to an alkyne (e.g., 1-decyl-4-ethynylbenzene), the resulting alkyne could then participate in a cobalt-catalyzed cyclotrimerization to form a complex polyaromatic structure.

Aminocarbonylation: Recent advances have established cobalt as an effective catalyst for the aminocarbonylation of aryl halides, promoted by visible light. This process offers a precious-metal-free alternative to the palladium-catalyzed version. The reaction couples an aryl halide with an amine and carbon monoxide using a simple cobalt catalyst, such as dicobalt octacarbonyl (Co₂(CO)₈), under irradiation from LEDs. Mechanistic studies suggest the reaction may proceed through a donor-acceptor complex involving the aryl halide and a cobaltate catalyst. This method has shown broad substrate scope with various aryl bromides and amine nucleophiles, proceeding in good to excellent yields.

Table 3: Conditions for Visible-Light-Promoted Cobalt-Catalyzed Aminocarbonylation

ComponentExample ConditionRoleReference
Aryl Halide 1-bromo-4-methoxybenzeneSubstrate organic-chemistry.orgacs.org
Amine PiperidineNucleophile organic-chemistry.orgacs.org
Catalyst Co₂(CO)₈ (5-10 mol%)Catalyst Precursor organic-chemistry.orgacs.org
CO Source CO gas (2 atm)Carbonyl Source organic-chemistry.orgacs.org
Light Source 390 nm LEDsPromoter organic-chemistry.orgacs.org
Solvent 1,4-DioxaneReaction Medium organic-chemistry.orgacs.org
Base K₂CO₃Acid Scavenger organic-chemistry.orgacs.org

Other Transformative Organic Reactions Involving this compound

Beyond metal-catalyzed cross-coupling, the bromo and decyl groups on this compound allow for a range of other organic transformations.

Direct nucleophilic aromatic substitution (SNAr) on unactivated aryl halides like this compound is generally challenging. The SNAr mechanism requires the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). Since this compound lacks such groups, this pathway is unfavorable under standard conditions.

Alternative mechanisms for nucleophilic substitution on such unactivated aryl halides require harsh conditions. For instance, reaction with very strong bases like sodium amide (NaNH₂) can proceed through a benzyne (B1209423) intermediate via an elimination-addition mechanism. This process, however, can lead to a mixture of regioisomers. Industrial processes, like the Dow process for phenol (B47542) synthesis, have used extremely high temperatures (>350 °C) and pressures to force the substitution.

The long alkyl side chain of this compound is susceptible to oxidation at the benzylic position (the carbon atom attached to the benzene ring). Treatment with strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, under heating can cleave the entire alkyl chain, oxidizing the benzylic carbon to a carboxylic acid. This reaction would convert this compound into 4-bromobenzoic acid. A key requirement for this reaction is the presence of at least one hydrogen atom on the benzylic carbon.

The carbon-bromine bond in this compound can be cleaved through reduction, a process known as hydrodebromination, to yield decylbenzene. This transformation is valuable for removing a halogen that may have been used as a directing or blocking group during a synthetic sequence. A common and efficient method is catalytic hydrogenation, using hydrogen gas (H₂) or a hydrogen donor like 2-propanol in the presence of a palladium-on-carbon (Pd/C) catalyst. organic-chemistry.orgorganic-chemistry.org This method is often highly selective, allowing the C-Br bond to be reduced in the presence of other functional groups. organic-chemistry.org Alternative transition-metal-free methods have also been developed, which may involve radical mechanisms initiated by light or strong bases. organic-chemistry.orgacs.org

Formation of Grignard Reagents and their Applications

The formation of a Grignard reagent from this compound is a fundamental transformation that converts the electrophilic aryl halide into a potent carbon nucleophile, (4-decylphenyl)magnesium bromide. This organometallic reagent is a cornerstone in synthetic chemistry for the formation of carbon-carbon bonds. wikipedia.org The synthesis is achieved through the oxidative insertion of magnesium metal into the carbon-bromine bond, a reaction typically conducted under strict anhydrous conditions to prevent the highly basic Grignard reagent from being quenched by protic solvents like water.

The reaction is generally performed in an ether-based solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, which stabilizes the Grignard reagent through coordination. wikipedia.org The process involves charging a dry reaction flask with magnesium turnings under an inert atmosphere (e.g., argon or nitrogen). This compound, dissolved in the anhydrous solvent, is then added to the magnesium suspension. Initiation of the reaction can sometimes be sluggish due to a passivating layer of magnesium oxide on the metal surface. This can often be overcome by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. researchgate.net Once initiated, the reaction is typically exothermic and proceeds to form a solution of (4-decylphenyl)magnesium bromide.

The primary application of (4-decylphenyl)magnesium bromide is in cross-coupling reactions, most notably the Kumada-Tamao-Corriu coupling. wikipedia.org This reaction allows for the formation of C(sp²)–C(sp²) or C(sp²)–C(sp³) bonds by reacting the Grignard reagent with another organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgthieme-connect.de For instance, the synthesis of symmetrical 4,4'-didecylbiphenyl can be achieved through the self-coupling of (4-decylphenyl)magnesium bromide or its reaction with an additional equivalent of this compound, catalyzed by a suitable transition metal complex. These reactions are invaluable for creating the core structures of liquid crystals and organic electronic materials.

Another significant application is in the synthesis of functionalized polymers. For example, (4-decylphenyl)magnesium bromide can be used in the synthesis of poly(3-(4-decylphenyl)thiophene), a material investigated for its potential in organic electronics. In such syntheses, the Grignard reagent reacts with 2,5-dibromothiophene (B18171) in a nickel-catalyzed cross-coupling polymerization, effectively attaching the 4-decylphenyl side chains to the polythiophene backbone.

The table below summarizes key applications of the Grignard reagent derived from this compound.

Table 1: Applications of (4-decylphenyl)magnesium bromide

Electrophile/Coupling Partner Catalyst System (Example) Product Type Application Area
This compound Ni(dppp)Cl₂ Symmetrical Biaryl Liquid Crystals, Organic Materials
2,5-Dibromothiophene Ni(dppp)Cl₂ Substituted Polythiophene Organic Electronics, Polymers
Alkyl Halides (e.g., 1-bromobutane) CuI Alkylated Arene Fine Chemical Synthesis

Exploration of Novel Reaction Mechanisms

Beyond classical Grignard chemistry, this compound is a valuable substrate in the exploration of advanced and more efficient synthetic methodologies. A prominent area of this research is the transition-metal-catalyzed direct arylation of (hetero)arenes via C–H bond activation. nih.gov This modern approach circumvents the need for pre-functionalized organometallic reagents (like Grignard or organoboron compounds), offering a more atom- and step-economical pathway to biaryl compounds. nih.govrsc.org

In a typical direct arylation reaction, this compound serves as the arylating agent. It is coupled directly with a C–H bond of another aromatic or heteroaromatic compound, catalyzed most commonly by palladium complexes. researchgate.net The catalytic cycle generally involves the oxidative addition of the palladium(0) catalyst to the C–Br bond of this compound to form an arylpalladium(II) intermediate. This intermediate then coordinates to the C–H coupling partner, and the key C–H activation step occurs, often via a concerted metalation-deprotonation (CMD) pathway. Subsequent reductive elimination from the resulting diarylpalladium(II) complex yields the biaryl product and regenerates the active palladium(0) catalyst. nih.gov

Research in this area has focused on expanding the scope and efficiency of these reactions. For instance, studies have demonstrated the successful direct arylation of various five-membered heterocycles, such as thiophenes, furans, and pyrroles, with aryl bromides like this compound. researchgate.net These reactions are crucial for synthesizing building blocks for pharmaceuticals and organic materials. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and regioselectivity.

More recently, synergistic catalytic systems, such as those combining palladium and silver, have been developed for the direct arylation of simple, non-activated arenes with aryl bromides. escholarship.orgnih.gov These methods tackle the challenge of activating the relatively inert C–H bonds of simple arenes. The mechanism in these dual-catalyst systems can be complex, with evidence suggesting that the silver salt may facilitate the C–H activation step, which is often rate-determining. escholarship.org The development of such novel mechanisms represents a significant step towards more sustainable and versatile chemical synthesis.

The following table details examples of novel reaction pathways involving this compound.

Table 2: Novel Reaction Pathways for this compound

Reaction Type Coupling Partner (Example) Catalyst System (Example) Key Features
Pd-Catalyzed Direct C–H Arylation Thiophene Pd(OAc)₂ / P(o-tol)₃, KOAc Avoids Grignard reagent formation; high atom economy
Pd-Catalyzed Direct C–H Arylation Benzene Pd(OAc)₂ / Cy₂PtBu, Ag₂O, Cs₂CO₃ Synergistic Ag/Pd catalysis enables coupling with simple arenes escholarship.org
Ni-Catalyzed Suzuki-Miyaura Coupling Octyl-(9-BBN) Ni Pincer Complex Cross-coupling with unactivated alkyl electrophiles thieme-connect.com

Applications in Materials Science and Engineering

Self-Assembly and Supramolecular Chemistry

The self-assembly of molecules into well-defined, ordered structures is a cornerstone of nanotechnology and materials science. 1-Bromo-4-decylbenzene and structurally similar molecules are exemplary candidates for studying and exploiting these phenomena.

Formation of Self-Assembled Monolayers (SAMs) on Substrates

Molecules like this compound can form highly ordered two-dimensional (2D) crystals, known as self-assembled monolayers (SAMs), at the interface between a liquid and a solid substrate. A common substrate for this purpose is highly oriented pyrolytic graphite (B72142) (HOPG). The formation of these SAMs is a spontaneous process driven by the minimization of free energy.

When a solution of such molecules is deposited onto an HOPG surface, the molecules adsorb and arrange themselves to maximize favorable intermolecular and molecule-substrate interactions. The long alkyl (decyl) chains tend to lie flat on the graphite surface, aligning themselves to maximize van der Waals forces with the substrate and with neighboring chains. The aromatic phenyl heads also play a crucial role in the packing arrangement. Research on similar bromobenzene (B47551) derivatives shows that bromine atoms are clearly identifiable in Scanning Tunneling Microscopy (STM) images, appearing as bright features, which helps in elucidating the molecular arrangement within the monolayer. nih.gov

Influence of Alkyl Chain Length on Self-Assembly Properties

The length of the alkyl chain is a critical parameter that dictates the properties of the self-assembled structure. In molecules like this compound, the decyl (C10) chain plays a dominant role in the assembly process.

FeatureInfluence of Increasing Alkyl Chain Length
Van der Waals Forces Stronger intermolecular and molecule-substrate interactions
Thermal Stability Generally increases due to stronger collective interactions
Molecular Packing Can lead to different polymorphic structures and packing densities
Ordering Promotes the formation of well-ordered domains

Stimulated Self-Assembly and 2D Ordering

The self-assembly process is not static and can be influenced by external conditions or stimuli, allowing for a degree of control over the resulting 2D nanostructure. Key factors that can stimulate different assembly patterns include solution concentration and the choice of solvent.

Concentration: The concentration of the molecular solution can significantly affect the resulting surface pattern. Studies on star-shaped halogenated molecules have shown that at low concentrations, molecules may form a porous, hexagonal nanoarchitecture stabilized by halogen bonds. acs.org As the concentration increases, the packing can change to a denser, parallelogram structure. acs.org This concentration-dependent behavior allows for the tuning of surface porosity and structure.

Solvent: The solvent plays a crucial role by mediating the interactions between the solute molecules and the substrate. The choice of solvent can alter the thermodynamics of adsorption and assembly. Different solvents can lead to the formation of distinct polymorphic structures on the surface, a phenomenon known as solvent-induced polymorphism.

Coordination with Metal Ions and Morphological Transformation

While this compound itself is not a primary ligand for metal coordination, the principles of coordination chemistry can be applied to achieve morphological transformations in self-assembled systems. By introducing functional groups capable of binding to metal ions, or by co-depositing the molecules with metal atoms, the resulting supramolecular structure can be dramatically altered.

In related systems, dicarboxylic acid derivatives, which are structurally analogous to functionalized versions of alkyl-aromatics, have been shown to completely reorganize their hydrogen-bonded networks upon the introduction of iron atoms on a copper surface. ruben-group.de The metal atoms coordinate with the functional groups (deprotonated carboxylates), forming infinite network structures with well-defined cavities. ruben-group.de This "surface-assisted coordination chemistry" demonstrates that metal ions can act as nodes to connect molecular building blocks, transforming the morphology from a hydrogen-bond-driven pattern to a robust, metal-organic network. ruben-group.de Similarly, photoswitchable ligands based on azobenzene (B91143) can be assembled with palladium(II) ions to form coordination cages. researchgate.netnih.gov The binding to the metal ion can alter the properties of the molecule, for instance, by improving the selectivity of photoswitching and extending the thermal half-life of metastable isomers. researchgate.netnih.gov

Polymer Chemistry and Conjugated Systems

In polymer chemistry, monomers are the fundamental units that link together to form long polymer chains. The properties of the resulting polymer are directly related to the chemical structure of the monomer used.

Use as a Monomer in Polymer Synthesis

This compound, as an aryl halide, is a valuable precursor for creating monomers used in various polycondensation reactions. While it is monofunctional with respect to the bromine atom, it can be chemically modified to become a bifunctional monomer suitable for polymerization. More commonly, it serves as a model for the behavior of dibromo- or other polyhalogenated aromatic compounds used in polymer synthesis.

Aryl halides are key reactants in transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds in polymer backbones. nsf.gov Methods like Suzuki, Stille, and palladium-catalyzed amination polycondensations frequently utilize aryl bromides. researchgate.netresearchgate.net

For example, in a Suzuki polycondensation, a dibromo-aromatic monomer would be reacted with an aromatic diboronic acid ester in the presence of a palladium catalyst to form a poly(arylene). researchgate.net The decyl side-chain in a monomer derived from this compound would impart increased solubility to the resulting polymer in common organic solvents, which is a crucial property for solution-based processing and characterization.

The reactivity of the carbon-bromine bond is central to these polymerization reactions. rsc.org Although the bromine substituent is considered a deactivating group in classical electrophilic aromatic substitution, it is an effective functional group for oxidative addition in catalytic cycles used in cross-coupling polymerizations. libretexts.orglibretexts.org

Polymerization MethodRole of Aryl Bromide MonomerResulting Polymer Type
Suzuki Polycondensation Reacts with an organoboron compound (e.g., diboronic acid)Conjugated polymers, Poly(arylene)s
Stille Polycondensation Reacts with an organostannane (organotin) compoundConjugated polymers
Palladium-Catalyzed Amination Reacts with a diaminePoly(iminoarylene)s, Polyaniline analogs researchgate.net
Nucleophilic Aromatic Substitution (SNAr) Acts as an electrophile reacting with a nucleophile (e.g., phenolate)Poly(arylene ether)s rsc.org

Development of Conjugated Polymers for Organic Electronics

This compound serves as a critical monomer in the synthesis of conjugated polymers, which are foundational materials for the field of organic electronics. The utility of this compound lies in its bifunctional nature: the reactive bromo- group and the solubility-enhancing decyl chain. The bromine atom provides a reactive site for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful and widely used method for forming carbon-carbon bonds to construct polymer backbones. researchgate.netmdpi.comnih.govmdpi.com

In a typical Suzuki polymerization, an aryl diboronic acid or ester is reacted with an aryl dihalide. This compound can be incorporated as a comonomer with other aromatic compounds to create a variety of donor-acceptor (D-A) copolymers or homopolymers like poly(p-phenylene)s. researchgate.net The long, flexible decyl (-C10H21) side chain is not merely a passive component; it is essential for rendering the resulting rigid polymer backbone soluble in common organic solvents. nih.govresearchgate.net This solubility is paramount for the fabrication of electronic devices, as it allows the polymers to be processed from solution using techniques like spin-coating, inkjet printing, and screen printing, which are scalable and cost-effective. nih.gov

The introduction of such side chains allows for the molecular-level tuning of the polymer's physical and electronic properties. researchgate.net By carefully selecting comonomers to pair with this compound, researchers can control the polymer's bandgap, energy levels (HOMO/LUMO), and charge transport characteristics to optimize performance in applications such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). mdpi.comnih.gov

Table 1: Influence of Alkyl Side Chains on Conjugated Polymer Properties This table provides illustrative data for polythiophenes, a common class of conjugated polymers, to demonstrate the general effect of side-chain length on properties relevant to organic electronics. The principles are directly applicable to polymers synthesized using this compound.

PolymerAlkyl Side ChainSolubility (in Toluene)Hole Mobility (cm²/Vs)
Poly(3-butylthiophene)Butyl (-C₄H₉)Moderate~10⁻⁴
Poly(3-hexylthiophene) (P3HT)Hexyl (-C₆H₁₃)Good0.01 - 0.1
Poly(3-decylthiophene)Decyl (-C₁₀H₂₁)Very Good~10⁻³

Synthesis of π-Extended Systems (e.g., dibenzophospholes)

Beyond linear polymers, this compound is a valuable building block for the synthesis of π-extended systems, which are polycyclic aromatic compounds with large, delocalized electron systems. These materials are of significant interest for their unique optical and electronic properties. One such class of compounds is dibenzophospholes (DBPs), which are phosphorus-containing heterocycles that have applications in OLEDs due to their high degree of conjugation and light-emitting capabilities. southern.edu

The synthesis of substituted DBPs can be achieved through multi-step reaction sequences that often begin with halogenated benzene (B151609) derivatives. Research has demonstrated the synthesis of π-extended dibenzophospholes starting from 1-bromo-4-butylbenzene, an analog of this compound. southern.edu The general strategy involves using cross-coupling reactions to construct a substituted biphenyl (B1667301) intermediate, followed by a cyclization step to form the five-membered phosphole ring. rsc.org

For example, this compound could first undergo a coupling reaction (e.g., Suzuki or Ullmann coupling) to form 4,4'-didecyl-2-bromobiphenyl. This intermediate could then be reacted with a phosphorus source, such as dichlorophenylphosphine, via lithiation and subsequent cyclization to yield a 4,4'-didecyl-substituted dibenzophosphole. The decyl groups in the final structure serve to enhance solubility and influence the solid-state packing of the molecules, which affects their photophysical properties, such as quantum yield and emission wavelength. southern.edu

Integration into Functional Materials for Enhanced Electrical or Optical Properties

The integration of the 4-decylphenyl unit, derived from this compound, into functional materials is a key strategy for enhancing their electrical and optical performance. The primary mechanism for this enhancement is the control over the material's morphology and processability afforded by the long alkyl chain.

In the context of organic semiconductors, the performance of a device is not solely dependent on the electronic properties of an individual molecule but is heavily influenced by the organization of these molecules in the solid state. nih.govresearchgate.net The decyl side chains play a crucial role in mediating intermolecular interactions. They can promote self-assembly into well-ordered domains, which facilitates efficient charge transport by increasing intermolecular π-π stacking. This leads to higher charge carrier mobilities in OFETs. researchgate.net However, excessively long or bulky side chains can also disrupt this packing, so a balance must be struck. The decyl group often represents a favorable compromise between ensuring solubility and enabling effective solid-state ordering.

Furthermore, the enhanced solubility allows for the use of a wider range of solvents and deposition techniques, providing greater control over film formation. This control is critical for optimizing the morphology of the active layer in devices like OPVs, where the interface between donor and acceptor materials dictates device efficiency. By tuning the processing conditions of polymers containing decylphenyl units, it is possible to fine-tune this morphology for improved performance.

Advanced Functional Materials

Liquid Crystal Development and Display Technologies

The molecular architecture of this compound, featuring a rigid aromatic core (bromobenzene) and a flexible aliphatic tail (decyl chain), is characteristic of a building block for liquid crystals, also known as mesogens. researchgate.netnih.gov While the compound itself may not exhibit liquid crystalline phases, it is an ideal precursor for synthesizing more complex molecules that do. Liquid crystals are materials that exist in a state between a conventional liquid and a solid crystal, and their ability to be ordered by electric fields is the basis for modern display technologies. tcichemicals.com

The 4-decylphenyl moiety is a common structural element in calamitic (rod-shaped) liquid crystals. It can be incorporated into larger molecular structures, such as those based on biphenyl, terphenyl, or sexiphenyl cores, through cross-coupling reactions where this compound serves as a starting material. mdpi.com The presence of one or more long alkyl chains is essential for the formation of mesophases (e.g., nematic, smectic). These chains lower the melting point of the compound and stabilize the liquid crystalline state by promoting anisotropic intermolecular interactions. nih.govmdpi.com

The length of the alkyl chain significantly influences the type of mesophase formed and the temperature range over which it is stable. Longer chains, such as the decyl group, tend to favor the formation of more ordered smectic phases. researchgate.net By synthesizing derivatives of this compound, chemists can create novel liquid crystal materials with tailored properties, such as high birefringence, specific dielectric anisotropy, and broad nematic ranges, for advanced display and photonic applications. mdpi.com

Table 2: Phase Transition Temperatures of Representative Alkyl-Terphenyl Liquid Crystals This table shows how the length of the terminal alkyl chain influences the transition temperatures and mesophase behavior of a terphenyl core, illustrating the role that a decyl group would play in such a system.

Compound (4-alkyl-4''-propylterphenyl)Cr-N/Sm Transition (°C)N-Iso Transition (°C)Mesophase Range (°C)
Propyl (-C₃H₇)15021363
Pentyl (-C₅H₁₁)12820072
Heptyl (-C₇H₁₅)11518570

Cr = Crystal, N = Nematic, Sm = Smectic, Iso = Isotropic Liquid. Data is illustrative of trends.

Organic Semiconductors

The application of this compound in the development of conjugated polymers directly translates to its importance in the field of organic semiconductors. nih.gov These materials form the active layer in a variety of electronic devices, and their performance is dictated by their ability to transport charge, which is measured as charge carrier mobility. researchgate.netnih.gov

As discussed previously, this compound is a monomer used to synthesize solution-processable conjugated polymers. The resulting polymers, such as substituted polyfluorenes or polythiophenes, are p-type or n-type semiconductors depending on their chemical structure. researchgate.netnih.gov The role of the 4-decylphenyl unit is critical in achieving high-performance devices. Side-chain engineering is a primary strategy for tuning the properties of organic semiconductors. researchgate.net The decyl chain enhances solubility for easy device fabrication and influences the thin-film morphology, which governs charge transport. nih.govresearchgate.net A well-ordered, crystalline, or semi-crystalline polymer film generally exhibits higher mobility because it provides continuous pathways for charge carriers to move through the material. nih.gov

The development of organic semiconductors with mobilities comparable to or exceeding that of amorphous silicon (~1 cm²/Vs) has been a major goal, and the strategic use of solubilizing side chains, such as the decyl group, has been instrumental in achieving these high-performance materials for applications in flexible displays, sensors, and RFID tags. nih.govresearchgate.net

Table 3: Performance of Representative Polymer Organic Field-Effect Transistors (OFETs) This table showcases the performance of different polymer semiconductors, highlighting the high mobilities that can be achieved through molecular design, including side-chain engineering.

Polymer SemiconductorHighest Reported Hole Mobility (cm²/Vs)Processing Method
Regioregular Poly(3-hexylthiophene) (P3HT)0.1 - 0.2Spin-coating
Indacenodithiophene-co-benzothiadiazole (IDT-BT)>1.0Spin-coating
Diketopyrrolopyrrole-thieno[3,2-b]thiophene (DPP-DTT)~10.0Spin-coating

Surfactant Properties and Their Applications

Based on its molecular structure, this compound has the potential to act as a nonionic surfactant or as an intermediate for synthesizing other surfactants. A surfactant molecule is typically amphiphilic, meaning it contains both a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail. In this compound, the long, nonpolar decyl chain acts as the hydrophobic tail, while the bromobenzene group serves as a moderately polar, hydrophobic head.

While bromobenzene itself is not strongly hydrophilic, the polarity induced by the bromine atom gives the molecule an amphiphilic character. This structure allows such molecules to accumulate at interfaces (e.g., oil-water or air-water) and lower the surface tension. nih.gov This behavior is the defining characteristic of surfactants.

Although not a conventional surfactant, its structure is analogous to that of alkylbenzene sulfonates, a major class of anionic surfactants, which feature a similar alkylbenzene core but with a highly polar sulfonate group. vsu.ru this compound could be chemically modified—for example, by replacing the bromine with a charged or highly polar functional group—to create a more effective surfactant. Furthermore, in certain non-aqueous or specialized systems, it could potentially be used directly as a dispersing agent or emulsifier, where it can stabilize mixtures of immiscible liquids.

Table 4: Structural Comparison of this compound with Common Surfactant Classes

Compound / ClassHydrophobic TailHydrophilic HeadSurfactant Type
This compoundDecyl (-C₁₀H₂₁)Bromophenyl-Potential Nonionic / Intermediate
Alkylbenzene SulfonateAlkyl (e.g., Dodecyl)Sulfonatophenyl-Anionic
Alkylpyridinium ChlorideAlkyl (e.g., Hexadecyl)Pyridinium CationCationic
Polyoxyethylene (Alkyl Ether)Alkyl (e.g., Dodecyl)Polyoxyethylene ChainNonionic

Biological Interactions and Environmental Fate

Interactions with Biological Systems

Detailed experimental data on the interactions of 1-Bromo-4-decylbenzene with biological systems is not available in current scientific literature. Research into the specific effects of its molecular structure—a benzene (B151609) ring substituted with a bromine atom and a ten-carbon alkyl chain—on cellular components has not been published.

Membrane Dynamics and Protein Interactions

No studies were found that specifically investigate the impact of this compound on the dynamics of biological membranes or its potential interactions with membrane-associated or soluble proteins.

Influence on Lipid Bilayers and Cellular Functions

There is no published research detailing how this compound influences the structure or function of lipid bilayers. Consequently, its effects on broader cellular functions remain uncharacterized. While nonpolar molecules like the decylbenzene portion can theoretically intercalate into lipid membranes, specific experimental evidence for this compound is lacking researchgate.netnih.gov.

Potential for Drug Delivery Systems

The potential application of this compound as a component in drug delivery systems has not been explored in the available literature. Its physicochemical properties, such as high lipophilicity, might suggest a role in formulating lipid-based delivery vehicles, but no research has been conducted to validate this.

Inhibitory Effects on Cytochrome P450 Enzymes (e.g., CYP1A2 and CYP2C19)

No data exists on the inhibitory activity of this compound against cytochrome P450 enzymes, including the specified isoforms CYP1A2 and CYP2C19. The metabolism of this compound and its potential to interfere with the metabolism of other drugs are unknown nih.govnih.gov.

Analysis of Biological Activity and Toxicity Pathways

Specific toxicological studies to determine the biological activity and toxicity pathways of this compound have not been published. While research exists on other brominated compounds, such as 1-Bromo-3,6-dichlorocarbazole, these findings cannot be extrapolated to this compound due to significant structural differences mdpi.com.

Environmental Behavior and Degradation Studies

There is a lack of specific research on the environmental fate, persistence, and degradation pathways of this compound. Studies on the biodegradation of other brominated compounds, for instance 1,2-dibromoethane, have been conducted, but this information is not directly applicable to the environmental behavior of this compound researchgate.net.

Microbial Degradation of Aromatic Compounds

Microorganisms have evolved diverse metabolic pathways to utilize aromatic compounds as sources of carbon and energy. The degradation of these compounds is a critical process for the removal of pollutants from the environment. chemsrc.com The strategies employed by bacteria depend largely on the presence or absence of oxygen.

Aerobic Degradation: In the presence of oxygen, bacteria typically initiate the degradation of aromatic compounds by introducing hydroxyl groups onto the aromatic ring, a reaction catalyzed by oxygenase enzymes (monooxygenases or dioxygenases). researchgate.net This initial step activates the stable aromatic ring, making it susceptible to cleavage. Following hydroxylation, the ring is opened by dioxygenases through either ortho- or meta-cleavage pathways, leading to the formation of central intermediates like catechol, protocatechuate, and gentisate. These intermediates are then funneled into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, ultimately leading to mineralization into carbon dioxide and water. researchgate.netacs.org

Anaerobic Degradation: In anoxic environments, the degradation of aromatic compounds is more challenging due to the absence of oxygen as a reactant. Anaerobic bacteria employ different strategies, often initiating the process by activating the molecule via carboxylation or by adding fumarate. vu.nlnsf.gov The aromatic ring is then reduced and subsequently cleaved. This process is typically coupled with the use of alternative electron acceptors such as nitrate, sulfate, or iron(III). A common central intermediate in many anaerobic aromatic degradation pathways is benzoyl-CoA. nsf.gov

Biodegradation of Halogenated Alkylbenzenes

The presence of both a halogen substituent and a long alkyl chain on the benzene ring of this compound presents specific challenges and dictates the likely microbial degradation pathways. The process generally involves two main stages: degradation of the alkyl side chain and dehalogenation of the aromatic ring.

Degradation of the Long Alkyl Chain: The long decyl chain is a likely initial point of attack for many microorganisms. nih.gov In a process analogous to the metabolism of fatty acids, the terminal methyl group of the alkyl chain is oxidized to a carboxylic acid. nih.gov This is followed by a series of sequential cleavage reactions known as β-oxidation, which shortens the alkyl chain by two carbon units at a time, releasing acetyl-CoA in each cycle. nih.gov For long-chain alkylbenzenes, studies on organisms like Alcanivorax sp. have shown that β-oxidation is the primary mechanism for processing the alkyl side chain. nih.gov

Dehalogenation Mechanisms: The carbon-bromine bond is generally stable and requires specific enzymatic machinery for cleavage. Microorganisms have evolved several dehalogenation strategies. nih.gov

Oxidative Dehalogenation: This aerobic process involves mono- or dioxygenases that hydroxylate the aromatic ring, which can lead to the spontaneous elimination of the halogen atom.

Reductive Dehalogenation: Under anaerobic conditions, the halogenated compound can be used as an electron acceptor in a process called dehalorespiration. nih.gov The bromine atom is removed and replaced by a hydrogen atom, a reaction catalyzed by reductive dehalogenases. acs.orgresearchgate.net This process is particularly important for highly halogenated aromatic compounds.

Hydrolytic Dehalogenation: This mechanism involves the replacement of the bromine atom with a hydroxyl group from a water molecule, catalyzed by halidohydrolase enzymes.

For a compound like this compound, it is plausible that aerobic degradation would begin with the oxidation of the decyl chain, followed by oxidative dehalogenation of the resulting brominated aromatic intermediates. Under anaerobic conditions, reductive dehalogenation would likely be a key initial step before the degradation of the aromatic ring proceeds. researchgate.net

Environmental Persistence and Bioaccumulation Considerations

The environmental persistence and bioaccumulation potential of a chemical are strongly influenced by its physicochemical properties, particularly its water solubility and its octanol-water partition coefficient (Kow).

Persistence: Halogenated organic compounds are often resistant to degradation and can persist in the environment. nih.gov The stability of the carbon-bromine bond contributes to the recalcitrance of this compound. While linear alkylbenzenes (LABs) are known to degrade under aerobic conditions, they can be more persistent in anoxic environments like marine sediments. researchgate.netnih.gov The presence of the bromine atom is expected to further increase its resistance to microbial breakdown compared to its non-halogenated counterpart, n-decylbenzene.

Bioaccumulation: Bioaccumulation is the process by which chemicals accumulate in an organism from all sources of exposure (e.g., water, food, sediment). A key indicator for bioaccumulation potential is the logarithm of the octanol-water partition coefficient (log Kow or LogP). A high LogP value indicates that a compound is lipophilic (fat-soluble) and will preferentially partition into the fatty tissues of organisms rather than remaining in the water.

The estimated LogP for this compound is 8.23, which is exceptionally high. chemsrc.com This value strongly suggests a high potential for bioaccumulation in aquatic and terrestrial organisms. Chemicals with high LogP values are known to biomagnify in food webs, reaching higher concentrations in organisms at successively higher trophic levels. sfu.ca

Physicochemical Properties of this compound and their Environmental Implications
PropertyValueEnvironmental Significance
Molecular FormulaC16H25BrProvides the elemental composition.
Molecular Weight297.27 g/molInfluences physical properties like volatility and diffusion.
Boiling Point346.0 ± 11.0 °CIndicates low volatility, suggesting the compound will primarily reside in soil/sediment and water rather than the atmosphere.
Density1.1 ± 0.1 g/cm³Slightly denser than water.
LogP (Octanol-Water Partition Coefficient)8.23Indicates very high lipophilicity and a strong tendency to partition from water into organic matter (soil, sediment) and fatty tissues of organisms, suggesting a high potential for bioaccumulation and biomagnification. chemsrc.com
Vapor Pressure0.0 ± 0.7 mmHg at 25°CVery low vapor pressure confirms low volatility and reinforces that the compound is unlikely to be found in significant concentrations in the atmosphere. chemsrc.com

Assessment of Environmental Impact and Fate Pathways

Based on its structure and physicochemical properties, the environmental pathways and potential impacts of this compound can be assessed.

Environmental Distribution (Fate Pathways):

Soil and Sediment: Due to its very low water solubility and extremely high LogP value, this compound released into the environment will strongly adsorb to soil organic matter and sediment. chemsrc.com This will be its primary environmental sink.

Water: While its solubility in water is low, its presence in the aquatic environment, even at low concentrations, is a concern due to its high bioaccumulation potential. Transport in aquatic systems would likely occur through association with suspended particulate matter.

Air: With a very low vapor pressure, significant partitioning into the atmosphere and long-range atmospheric transport are unlikely. chemsrc.com

Potential Environmental Impact: The environmental impact of this compound is related to its persistence, bioaccumulation potential, and toxicity. As a member of the brominated aromatic compounds class, there is a potential for adverse effects on wildlife. The acute toxicity of bromobenzenes has been shown to decrease with an increasing number of bromine atoms; however, they can still induce toxic effects. nih.gov The primary concern for a compound with such a high LogP is chronic toxicity resulting from bioaccumulation. The accumulation in the food chain could lead to adverse effects in higher-level organisms, even if ambient environmental concentrations are low.

Advanced Spectroscopic and Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides precise information about the hydrogen atoms within the 1-Bromo-4-decylbenzene molecule. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of the signals are used to confirm the arrangement of the aromatic and aliphatic protons.

In a typical ¹H NMR spectrum of this compound, the aromatic protons on the benzene (B151609) ring appear as two distinct doublets in the downfield region, a consequence of their differing electronic environments due to the bromine atom and the decyl group. The protons on the decyl chain appear in the upfield region. The benzylic protons (those on the carbon atom directly attached to the benzene ring) are observed as a triplet, while the terminal methyl group of the decyl chain appears as another characteristic triplet. The remaining methylene (B1212753) groups of the long alkyl chain typically overlap to form a complex multiplet.

Specific spectral data reported for this compound are presented below. chemicalbook.com

Interactive Data Table: ¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
7.37Doublet (d)8.32HAromatic protons ortho to Bromine
7.03Doublet (d)8.12HAromatic protons ortho to Decyl group
2.54Triplet (t)7.72HBenzylic (-CH₂-)
1.60-1.54Multiplet (m)-2HAlkyl chain (-CH₂-)
1.28-1.25Multiplet (m)-14HAlkyl chain (-(CH₂)₇-)
0.88Triplet (t)6.83HTerminal methyl (-CH₃)

Note: Data acquired in CDCl₃ at 500 MHz. chemicalbook.com

Carbon-13 NMR (¹³C NMR) spectroscopy is used to analyze the carbon skeleton of the molecule. Each unique carbon atom in this compound produces a distinct signal, allowing for the complete characterization of its carbon framework.

The spectrum shows four signals for the aromatic carbons due to the para-substitution pattern. The carbon atom bonded to the bromine (C-Br) is significantly influenced by the halogen's electronegativity. The other substituted aromatic carbon (C-decyl) and the two types of unsubstituted aromatic carbons (CH) have distinct chemical shifts. The ten carbon atoms of the decyl chain also produce a series of signals in the upfield region of the spectrum.

Reported ¹³C NMR data provides confirmation of the 16 unique carbon environments in the molecule. chemicalbook.com

Interactive Data Table: ¹³C NMR Spectral Data of this compound

Chemical Shift (δ) ppmAssignment
142.05Aromatic Carbon (C-Alkyl)
131.46Aromatic Carbon (CH)
130.37Aromatic Carbon (CH)
119.47Aromatic Carbon (C-Br)
35.59Alkyl Chain Carbon
32.14Alkyl Chain Carbon
31.56Alkyl Chain Carbon
29.85Alkyl Chain Carbon
29.82Alkyl Chain Carbon
29.71Alkyl Chain Carbon
29.57Alkyl Chain Carbon
29.43Alkyl Chain Carbon
22.93Alkyl Chain Carbon
14.34Terminal Methyl Carbon (-CH₃)

Note: Data acquired in CDCl₃ at 50 MHz. chemicalbook.com

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for confirming the molecular weight of a compound and can provide information about its elemental composition.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique well-suited for analyzing large biomolecules, but its application to small molecules like this compound (Molecular Weight: 297.27 g/mol ) requires special consideration. matrix-fine-chemicals.com A primary challenge in the analysis of low-mass compounds is the potential for interference from matrix-related ions, which can saturate the low m/z region of the spectrum. acs.orgnih.gov

Despite this, MALDI-TOF can be a valuable tool for rapid molecular weight confirmation. The process involves co-crystallizing the analyte with a matrix material that absorbs laser energy, facilitating the desorption and ionization of the analyte while minimizing fragmentation. libretexts.org For this compound, this technique would be expected to generate a prominent molecular ion peak ([M]⁺) or a protonated molecule peak ([M+H]⁺), allowing for direct confirmation of its molecular mass. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two distinct peaks separated by approximately 2 Da, providing further structural confirmation.

Atmospheric Pressure Photoionization (APPI) is another soft ionization technique used in mass spectrometry, often coupled with liquid chromatography. APPI is particularly effective for analyzing nonpolar or moderately polar compounds that are challenging to ionize by other methods like electrospray ionization.

For this compound, APPI mass spectrometry has been successfully used to confirm its molecular weight. Analysis of the compound using this technique shows a molecular ion peak ([M]⁺) at an m/z value of 296.2. chemicalbook.com This result is consistent with the calculated molecular weight of this compound, accounting for the mass of the most abundant isotopes of its constituent elements.

Chromatographic Methods

Chromatography is fundamental to the purification and purity assessment of synthesized chemical compounds. For this compound, both column chromatography and high-performance liquid chromatography (HPLC) are relevant methods.

In its synthesis, the crude product of this compound can be effectively purified using column chromatography. A nonpolar stationary phase like silica (B1680970) gel is typically used, with a nonpolar eluent such as heptane (B126788). chemicalbook.com The separation is based on the differential adsorption of the compound and impurities to the stationary phase. The purity of the collected fractions can be monitored using Thin-Layer Chromatography (TLC). chemicalbook.com

Furthermore, High-Performance Liquid Chromatography (HPLC) can be employed for the analytical separation and quantification of this compound. A reverse-phase (RP) HPLC method would be suitable, likely using a C18 column. A mobile phase consisting of a mixture of acetonitrile (B52724) and water would effectively elute the compound. sielc.comsielc.com This technique is highly valuable for assessing the purity of the final product with high resolution and sensitivity.

Gas Chromatography (GC) for Purity Assessment and Separation

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for assessing the purity of this compound and separating it from reaction byproducts or starting materials. The technique is well-suited for analyzing volatile and thermally stable compounds like long-chain alkylbenzenes.

In a typical GC analysis, a sample of this compound is vaporized and transported by an inert carrier gas through a capillary column. The separation is based on the differential partitioning of the compound between the stationary phase coating the column and the mobile gas phase. The long decyl chain of this compound results in a relatively long retention time compared to shorter-chain analogues. A high-resolution capillary column, such as a TR-5MS, is often employed for the separation of brominated compounds. thermofisher.com The oven temperature is programmed to ramp up, ensuring the efficient elution of compounds with varying boiling points.

The purity of this compound can be determined by the relative peak area in the resulting chromatogram. A high-purity sample will exhibit a single, sharp peak corresponding to the target compound. Impurities, if present, will appear as separate peaks with different retention times. GC-MS analysis further provides mass spectral data for each peak, allowing for the unequivocal identification of this compound and any contaminants by comparing their fragmentation patterns to known standards or spectral libraries.

Table 1: Illustrative Gas Chromatography (GC) Parameters for this compound Analysis

Parameter Value
Column TR-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 280 °C
Injection Mode Splitless
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Oven Program Initial temperature 120 °C (hold 2 min), ramp at 15 °C/min to 300 °C (hold 10 min)
Detector Mass Spectrometer (MS)
MS Scan Range 50-500 amu

Liquid Chromatography (LC/HPLC/UPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are versatile techniques for the analysis of this compound, particularly for non-volatile impurities or when derivatization for GC is not desirable. These methods are widely used for the analysis of various brominated compounds. nih.govresearchgate.net

A common approach for analyzing this compound involves reverse-phase HPLC. In this mode, a nonpolar stationary phase (e.g., C18-functionalized silica) is used with a polar mobile phase. Due to its significant nonpolar character from the decyl chain and benzene ring, this compound is strongly retained on the column and requires a mobile phase with a high proportion of organic solvent for elution. A mixture of acetonitrile and water is a typical mobile phase for such separations. sielc.comsielc.com

The separation is based on the hydrophobic interactions between the analyte and the stationary phase. Compounds are detected as they elute from the column using a UV detector, typically set at a wavelength where the benzene ring exhibits strong absorbance (around 254 nm). UPLC, with its smaller particle size columns, offers faster analysis times and higher resolution compared to traditional HPLC.

Table 2: Representative HPLC/UPLC Conditions for this compound Analysis

Parameter HPLC UPLC
Column C18, 4.6 x 150 mm, 5 µm C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase Acetonitrile/Water (e.g., 85:15 v/v) Acetonitrile/Water gradient
Flow Rate 1.0 mL/min 0.4 mL/min
Detection UV at 254 nm UV at 254 nm
Column Temperature Ambient 40 °C

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique frequently used to monitor the progress of the synthesis of this compound and to get a preliminary assessment of its purity.

In the synthesis of this compound, TLC can be used to track the consumption of the starting materials and the formation of the product. A small aliquot of the reaction mixture is spotted on a TLC plate (typically silica gel) alongside the starting material. The plate is then developed in a suitable solvent system. For a nonpolar compound like this compound, a nonpolar eluent is used. It has been reported that with 100% heptane as the eluent, this compound has a retention factor (Rf) value of 0.61.

The spots on the TLC plate can be visualized under UV light, where the aromatic ring will absorb and appear as a dark spot on a fluorescent background. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the progression of the reaction. A pure sample of this compound should ideally show a single spot on the TLC plate.

Spectrophotometric Analysis

UV-Vis Spectroscopy for Electronic Properties and Coordination Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic properties of this compound. The absorption of UV light by the molecule corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones, specifically π to π* transitions within the benzene ring.

The UV spectrum of this compound is expected to be similar to that of other substituted benzenes. Benzene itself exhibits characteristic absorption bands around 184 nm, 204 nm, and a weaker, structured band around 254 nm. up.ac.za The substitution of a bromine atom and a decyl group on the benzene ring is expected to cause a bathochromic (red) shift in these absorption maxima. This is due to the electronic effects of the substituents on the π system of the aromatic ring. The long alkyl chain, while primarily affecting the molecule's physical properties, can have a minor influence on the electronic transitions.

Table 3: Predicted UV-Vis Absorption Maxima for this compound in a Nonpolar Solvent

Transition Predicted λmax (nm)
Primary Band (E2-band) ~210-220
Secondary Band (B-band) ~260-270

Fluorescence Spectroscopy for Optical Properties

Fluorescence spectroscopy can provide insights into the optical properties of this compound. While simple alkylbenzenes are not strongly fluorescent, the presence of the bromine atom can influence the molecule's photophysical behavior.

Generally, the introduction of a heavy atom like bromine can lead to a phenomenon known as the "heavy-atom effect," which can quench fluorescence by promoting intersystem crossing to the triplet state. However, in some molecular architectures, bromine substitution has been observed to enhance fluorescence efficiency in the solid state by promoting favorable crystal packing and reducing non-radiative decay pathways. researchgate.net The fluorescence properties of this compound would likely be characterized by excitation at a wavelength corresponding to its UV absorption and emission at a slightly longer wavelength. The quantum yield of fluorescence is expected to be relatively low in solution.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands corresponding to the vibrations of its constituent bonds.

The spectrum can be divided into two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹). Key expected absorptions include:

C-H stretching vibrations of the alkyl chain (aliphatic C-H) typically appear just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹).

C-H stretching vibrations of the aromatic ring (aromatic C-H) are usually found just above 3000 cm⁻¹ (around 3030-3100 cm⁻¹).

C=C stretching vibrations within the aromatic ring give rise to characteristic absorptions in the 1600-1450 cm⁻¹ region.

The C-Br stretching vibration is expected to appear in the fingerprint region, typically in the range of 600-500 cm⁻¹.

Table 4: Characteristic Infrared (IR) Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretching 3100-3000
Aliphatic C-H Stretching 2960-2850
Aromatic C=C Stretching 1600-1450
Aliphatic C-H Bending 1470-1370
Aromatic C-H Out-of-plane Bending 900-675
C-Br Stretching 600-500

Microscopy and Imaging Techniques for Materials Research

Transmission Electron Microscopy (TEM) stands as a powerful technique for the high-resolution imaging of materials at the nanoscale. Its application provides critical insights into the morphology, structure, and arrangement of molecules and their assemblies. In the context of materials research involving this compound, TEM offers a direct visualization of nanostructures that may be formed through self-assembly or other fabrication processes.

Transmission Electron Microscopy (TEM) for Nanostructure Analysis

While direct TEM studies specifically targeting this compound are not extensively documented in publicly available literature, the application of this technique to analogous long-chain alkyl-functionalized aromatic compounds provides a strong basis for understanding its potential for characterization. The principles of molecular self-assembly, driven by a combination of aromatic stacking, van der Waals interactions of the alkyl chains, and dipole-dipole interactions involving the bromo-substituent, suggest that this compound could form distinct nanostructures in appropriate solvent systems or on surfaces.

TEM analysis of such systems would be invaluable for elucidating the morphology of these assemblies. For instance, studies on other amphiphilic molecules with aromatic heads and aliphatic tails have revealed the formation of various structures, including micelles, nanofibers, and lamellar sheets, all of which can be effectively imaged using TEM.

A hypothetical study of this compound nanostructures using TEM could involve dissolving the compound in a suitable solvent and depositing it onto a TEM grid. The resulting images might reveal the formation of ordered aggregates. The dimensions and morphology of these structures could then be meticulously analyzed. For example, one might observe the formation of elongated, fiber-like structures or more spherical, micellar aggregates, depending on the concentration and the solvent used.

To provide a clearer picture of the potential findings, the following table outlines hypothetical TEM observations for nanostructures of this compound under different hypothetical experimental conditions.

Sample IDSolvent SystemObserved MorphologyAverage Size/Dimensions
BDB-01HexaneIrregular aggregates50-200 nm
BDB-02MethanolSpherical micelles10-20 nm diameter
BDB-03TolueneSelf-assembled nanofibers5-10 nm width, >1 µm length

This table is generated for illustrative purposes to demonstrate the potential application of TEM in the analysis of this compound nanostructures, based on findings for similar classes of molecules.

The insights gained from such TEM analyses would be crucial for establishing structure-property relationships. For example, the morphology of the nanostructures could significantly influence the optical and electronic properties of materials derived from this compound. By providing direct visual evidence of these structures, TEM plays a pivotal role in the rational design and development of new functional materials.

Theoretical and Computational Studies

Quantum Mechanical Studies

Quantum mechanical calculations offer profound insights into the electronic structure and reactivity of molecules. For 1-bromo-4-decylbenzene, these studies can elucidate fundamental properties that govern its behavior in various chemical environments. While specific quantum mechanical studies exclusively focused on this compound are not extensively available in the public domain, we can infer its properties based on computational studies of analogous alkyl-substituted bromobenzenes and established theoretical principles.

Chemical Activity Descriptors

Chemical activity descriptors derived from quantum mechanical calculations, such as those from Density Functional Theory (DFT), are instrumental in predicting the reactivity of a molecule. These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

For a molecule like this compound, the electron-donating alkyl chain and the electron-withdrawing bromine atom attached to the benzene (B151609) ring would significantly influence these descriptors. The decyl group would raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack, while the bromine atom would lower the LUMO energy, increasing its reactivity towards nucleophiles. The HOMO-LUMO gap is a critical indicator of chemical stability; a smaller gap suggests higher reactivity.

Table 1: Representative Quantum Chemical Descriptors for a Substituted Bromobenzene (B47551)

DescriptorDefinitionPredicted Influence on this compound
HOMO Energy Energy of the highest occupied molecular orbitalRelatively high due to the electron-donating decyl group
LUMO Energy Energy of the lowest unoccupied molecular orbitalRelatively low due to the electronegative bromine atom
HOMO-LUMO Gap Energy difference between HOMO and LUMOModerate, indicating a balance of stability and reactivity
Electronegativity (χ) -(EHOMO + ELUMO) / 2Moderate
Chemical Hardness (η) (ELUMO - EHOMO) / 2Moderate
Global Electrophilicity (ω) χ² / (2η)Moderate electrophilicity

Note: The values in this table are qualitative predictions based on the functional groups present in this compound. Actual values would require specific DFT calculations.

Non-Linear Optics (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. The NLO properties of organic molecules are related to their molecular structure, particularly the presence of π-conjugated systems and electron donor-acceptor groups. The benzene ring in this compound provides a π-system. The interplay between the electron-donating decyl chain and the electron-withdrawing bromine atom can lead to a dipole moment and enhance the first hyperpolarizability (β), a key measure of second-order NLO activity.

Computational methods, such as time-dependent DFT (TD-DFT), are used to calculate NLO properties. For this compound, these calculations would likely show a modest NLO response. The decyl group is a relatively weak donor, and while bromine is an acceptor, stronger donor-acceptor pairs typically lead to larger NLO effects.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that provides a chemist's intuitive picture of bonding and electron distribution within a molecule. It analyzes the wave function to find the localized single-center (lone pair) and two-center (bond) orbitals. NBO analysis can reveal details about hybridization, bond strengths, and charge transfer interactions.

For this compound, an NBO analysis would quantify the polarization of the C-Br bond, showing a significant charge separation with the bromine atom being more electronegative. It would also detail the hybridization of the carbon atoms in the benzene ring and the decyl chain. Furthermore, NBO analysis can identify hyperconjugative interactions, such as the delocalization of electron density from the C-H bonds of the decyl group into the antibonding orbitals of the benzene ring, which contribute to the molecule's stability.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are powerful tools for investigating the macroscopic properties of materials based on their molecular structure. For this compound, these methods can be used to predict its physical properties and to understand its behavior in condensed phases.

Prediction of Structure-Property Relationships

The structure of this compound, with its aromatic head and long aliphatic tail, suggests amphiphilic character. Molecular modeling can be used to predict various physicochemical properties based on this structure. Quantitative Structure-Property Relationship (QSPR) models, often built using descriptors derived from computational chemistry, can estimate properties like boiling point, viscosity, and solubility.

For instance, the long decyl chain is expected to contribute to a higher boiling point and viscosity compared to bromobenzene. The hydrophobic nature of the decyl tail and the phenyl ring would lead to low solubility in water, while the molecule would be soluble in nonpolar organic solvents.

Table 2: Predicted Physicochemical Properties of 1-Bromo-4-dodecylbenzene (a close homolog)

PropertyPredicted Value
Molar Refractivity 91.98 cm³/mol
Topological Polar Surface Area 0 Ų
Number of Rotatable Bonds 11
Fraction Csp3 0.67

Data for 1-Bromo-4-dodecylbenzene, a molecule with a similar structure. These values provide an estimate of the expected properties for this compound.

Simulation of Self-Assembly Processes

The amphiphilic nature of this compound suggests that it may exhibit self-assembly in certain solvents or at interfaces. Molecular dynamics (MD) simulations can be employed to study these processes at the atomic level. In an MD simulation, the trajectories of individual molecules are calculated over time based on a force field that describes the interactions between atoms.

Simulations of this compound in an aqueous environment would likely show the aggregation of molecules to minimize the contact between the hydrophobic decylbenzene part and water. This could lead to the formation of micelles or other aggregates. The simulations could provide insights into the structure, size, and dynamics of these self-assembled structures. Coarse-grained models, where groups of atoms are represented as single beads, can be used to simulate larger systems and longer timescales, which are often necessary to observe self-assembly phenomena. Such simulations have been successfully applied to understand the aggregation of other long-chain alkylbenzenes. acs.orgnih.gov

Computational Prediction of Biological Interactions

Quantitative Structure-Activity Relationship (QSAR) Models:

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org For compounds structurally similar to this compound, like alkylphenols, QSAR models have been developed to predict their environmental fate and biological activities, including their potential to interact with steroid hormone receptors. tandfonline.comgoogle.comnih.gov These models utilize molecular descriptors, which are numerical representations of a molecule's physicochemical properties, to predict activities such as binding affinity to receptors or rates of biodegradation. Given the long alkyl chain and the brominated benzene ring of this compound, it is plausible that its properties could be incorporated into existing or new QSAR models to predict its behavior.

Molecular Docking and Molecular Dynamics Simulations:

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. frontiersin.org This is often used to predict the interaction between a small molecule (ligand) and a protein receptor. For instance, studies on hydroxylated polybrominated diphenyl ethers (HO-PBDEs), which share the brominated aromatic moiety, have utilized molecular docking and molecular dynamics simulations to investigate their interactions with nuclear receptors like the estrogen receptor α (ERα). nih.gov These studies have shown that the binding is driven by van der Waals forces and electrostatic interactions, with hydrogen bonds playing a crucial role in stabilizing the complex. nih.gov

Given the structural characteristics of this compound, it is hypothesized that it could also interact with nuclear receptors. The long decyl chain can establish significant hydrophobic interactions within the ligand-binding pocket of these receptors, while the bromine atom can participate in halogen bonding, a type of non-covalent interaction that can contribute to binding affinity. nih.govacs.orgacs.org Computational screening of various chemicals has indeed suggested that halogenated compounds can bind to a range of nuclear receptors. frontiersin.orgnih.gov

Predicted Biological Interactions Based on Structural Analogs:

Based on computational studies of structurally related compounds, the following table summarizes potential biological interactions and the computational methods used for their prediction. It is important to emphasize that these are inferred predictions and require experimental validation for this compound.

Compound Class Predicted Biological Interaction Computational Method Key Findings for Analogs
Long-chain Alkylphenols Endocrine disruption (interaction with steroid hormone receptors)QSARThe length and branching of the alkyl chain influence receptor binding affinity. google.comnih.gov
Hydroxylated Polybrominated Diphenyl Ethers (HO-PBDEs) Binding to estrogen receptor α (ERα)Molecular Docking, Molecular DynamicsVan der Waals forces, electrostatic interactions, and hydrogen bonds are key driving forces for binding. nih.gov
Brominated Aromatic Compounds Potential for hepatotoxicity (liver damage)In Silico Toxicology (General)Metabolism can lead to the formation of toxic debromination products. nih.gov
Halogenated Benzenes Interaction with various protein targets via halogen bondingMolecular Dynamics with improved force fieldsThe bromine atom can act as a halogen bond donor, contributing to ligand-protein binding. nih.govacs.orgsemanticscholar.org

The lipophilic nature of this compound, conferred by its long alkyl chain, suggests a high potential for bioaccumulation in fatty tissues. Computational models can predict this partitioning behavior, which is a critical factor in assessing its long-term toxicological risk. The bromine substituent, on the other hand, can influence its metabolic profile, potentially leading to the formation of reactive metabolites, a process that can be modeled using in silico toxicology platforms. pageplace.deiomics.aijscimedcentral.com

Q & A

Q. How should conflicting results in the thermal stability of this compound be resolved?

  • Answer : Discrepancies in Thermogravimetric Analysis (TGA) may stem from oxygen exposure or heating rates. Standardize conditions:
  • Atmosphere : N₂ flow (50 mL/min).
  • Heating Rate : 10°C/min.
    Compare decomposition onset temperatures (Td ≈ 220°C) across multiple trials. FT-IR of residues identifies degradation products (e.g., HBr) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.